molecular formula C19H19F3N2O5 B2935844 N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797601-23-0

N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2935844
CAS No.: 1797601-23-0
M. Wt: 412.365
InChI Key: LMTLBYMWFPAKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then further reacted with a trifluoromethyl-substituted aromatic compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and trifluoromethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTLBYMWFPAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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